

The Periplasmic Adaptor AcrA: A Linchpin in Gram-Negative Multidrug Efflux

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Compound of Interest

Compound Name: *Acrsa*

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An In-depth Technical Guide on the Structure and Mechanism of the AcrA Protein

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant bacteria poses a significant threat to global health. A primary mechanism of resistance in Gram-negative bacteria is the active efflux of a wide range of antibiotics and other toxic compounds by tripartite efflux pumps. The AcrAB-TolC system in *Escherichia coli* is the archetypal member of the Resistance-Nodulation-Division (RND) family of efflux pumps and a major contributor to intrinsic and acquired multidrug resistance. This technical guide provides a comprehensive overview of the structure and function of the periplasmic adaptor protein AcrA, a critical component that bridges the inner membrane transporter AcrB with the outer membrane channel TolC. Understanding the intricate structure and dynamic mechanism of AcrA is paramount for the development of novel efflux pump inhibitors (EPIs) to rejuvenate the efficacy of existing antibiotics.

Introduction

The AcrAB-TolC efflux pump is a sophisticated molecular machine that spans the entire cell envelope of Gram-negative bacteria, creating a continuous conduit for the expulsion of substrates from the cytoplasm or periplasm directly into the extracellular medium.^{[1][2]} This tripartite complex is composed of three distinct proteins: the inner membrane protein AcrB, which functions as a proton-motive force-dependent transporter; the outer membrane protein

TolC, which forms a channel through the outer membrane; and the periplasmic adaptor protein AcrA.[3][4] AcrA is essential for the assembly and function of the pump, acting as a dynamic linker between AcrB and TolC.[5][6]

AcrA Protein Structure

The AcrA protein is a 42.2 kDa lipoprotein anchored to the inner membrane via an N-terminal lipid moiety.[7][8] It is a highly elongated and flexible molecule, composed of four distinct domains connected by flexible linkers:

- **Membrane-Proximal (MP) Domain:** This domain is located at the C-terminus and includes an N-terminal β -strand.[9][10] It is highly flexible and directly interacts with the periplasmic domain of the AcrB monomer.[9]
- **β -Barrel Domain:** This domain, along with the lipoyl domain, forms the core of the AcrA structure and is one of the most conserved features among membrane fusion proteins.[9]
- **Lipoyl Domain:** This domain is situated between the β -barrel and the α -helical hairpin domains and contributes to the overall elongated structure of AcrA.[9]
- **α -Helical Hairpin Domain:** This domain is located at the N-terminus and is responsible for the interaction with the periplasmic coiled-coil domains of TolC.[5][9]

In the fully assembled AcrAB-TolC complex, six AcrA protomers assemble into a hexameric, funnel-like structure that encases the periplasmic domain of AcrB and docks with the periplasmic entrance of the TolC channel.[2][5] The stoichiometry of the complex is established as a trimer of AcrB, a hexamer of AcrA, and a trimer of TolC (3:6:3).[5][9]

Quantitative Structural and Interaction Data

The following tables summarize key quantitative data related to the AcrA protein and its interactions within the AcrAB-TolC complex.

Parameter	Value	Reference(s)
Molecular Weight (AcrA)	42.2 kDa	[7]
Number of AcrA protomers	6	[5][9]
AcrA:AcrB:TolC Stoichiometry	6:3:3	[5][9]
AcrA-AcrB Binding Affinity (KD)	1.2 μ M	[3]

Table 1: Structural and Stoichiometric Properties of AcrA in the AcrAB-TolC Complex.

Substrate (Penicillins)	Vmax (nmol/mg/s)	K0.5 (μ M)
Ampicillin	~0.8	~20
Penicillin V	~0.9	~15
Oxacillin	~0.6	~10
Cloxacillin	~0.5	~8
Dicloxacillin	~0.4	~5
Azlocillin	~1.0	~25
Mezlocillin	~0.9	~20
Piperacillin	~0.8	~18

Table 2: Kinetic Parameters of the AcrAB-TolC Pump for Various Penicillin Substrates. K0.5 represents the substrate concentration at half-maximal velocity, indicative of apparent affinity. [1][11]

Mechanism of Action

The assembly and function of the AcrAB-TolC pump is a highly dynamic process involving significant conformational changes in all three components. AcrA plays a crucial role in transmitting these conformational changes between AcrB and TolC.

The drug efflux process is initiated by the binding of a substrate to the periplasmic domain of AcrB. This binding event triggers a series of conformational changes in the AcrB trimer, which cycles through three distinct states: access (L), binding (T), and extrusion (O).^{[7][12]} These conformational changes in AcrB are transmitted through AcrA to TolC.

In the resting state of the pump, the AcrA hexamer is in a more loosely packed conformation, and the TolC channel is closed.^[7] Upon substrate binding and the conformational cycling of AcrB, the AcrA hexamer undergoes a conformational change, becoming more compact.^[13] This rearrangement of AcrA protomers is thought to induce the opening of the TolC channel in an iris-like manner, allowing the substrate to be expelled from the cell.^[7] There is no direct interaction between AcrB and TolC; AcrA serves as the sole bridge in the periplasm.^[5]

Experimental Protocols

In Vivo Chemical Cross-linking to Detect AcrA-AcrB Interactions

This protocol is adapted from methodologies described in studies of AcrAB-TolC interactions.^{[14][15]}

Objective: To demonstrate the interaction between AcrA and AcrB in intact *E. coli* cells.

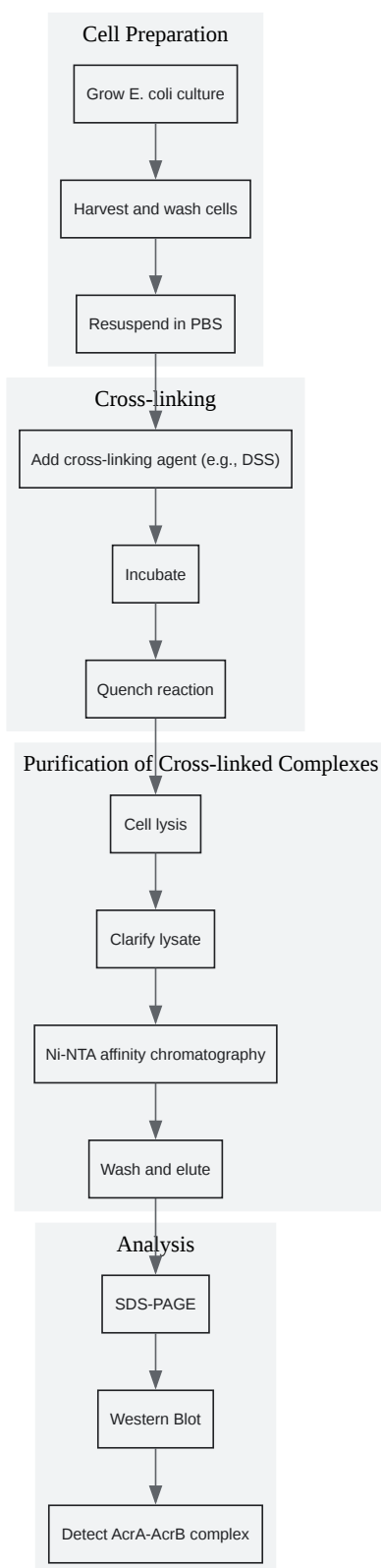
Materials:

- *E. coli* strains expressing tagged AcrA (e.g., His-tagged AcrA) and wild-type AcrB.
- Luria-Bertani (LB) broth and agar plates.
- Appropriate antibiotics for plasmid maintenance.
- Disuccinimidyl suberate (DSS) or other suitable cross-linking agent.
- Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., containing Tris-HCl, NaCl, Triton X-100, and protease inhibitors).
- Ni-NTA affinity chromatography resin.

- SDS-PAGE gels and Western blotting reagents.
- Antibodies against the tag on AcrA and against AcrB.

Procedure:

- Grow E. coli cells co-expressing tagged AcrA and AcrB to mid-log phase ($OD_{600} \approx 0.6-0.8$) in LB broth with appropriate antibiotics.
- Harvest the cells by centrifugation and wash them with PBS.
- Resuspend the cells in PBS to a specific OD_{600} .
- Add the cross-linking agent (e.g., DSS) to a final concentration of 1-2.5 mM and incubate for 30 minutes at room temperature with gentle agitation.
- Quench the cross-linking reaction by adding Tris-HCl to a final concentration of 50 mM and incubating for 15 minutes.
- Harvest the cells by centrifugation and lyse them using the lysis buffer and sonication or a French press.
- Clarify the cell lysate by centrifugation to remove cell debris.
- Incubate the supernatant with Ni-NTA resin to capture the His-tagged AcrA and any cross-linked proteins.
- Wash the resin extensively with a wash buffer containing a low concentration of imidazole.
- Elute the protein complexes from the resin using an elution buffer with a high concentration of imidazole.
- Analyze the eluted fractions by SDS-PAGE and Western blotting using antibodies against the AcrA tag and AcrB to detect the cross-linked AcrA-AcrB complex.



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Workflow for in vivo chemical cross-linking.

Nile Red Efflux Assay

This protocol is based on optimized real-time dye efflux assays used to measure the activity of the AcrAB-TolC system.^{[16][17]}

Objective: To measure the efflux activity of the AcrAB-TolC pump in whole *E. coli* cells using the fluorescent dye Nile Red.

Materials:

- *E. coli* strains with varying levels of AcrAB-TolC expression (e.g., wild-type, knockout, and overexpressing strains).
- LB broth.
- Potassium phosphate buffer (PPB; e.g., 20 mM, pH 7.0) with 1 mM MgCl₂.
- Carbonyl cyanide m-chlorophenylhydrazone (CCCP).
- Nile Red stock solution.
- Glucose solution.
- Fluorometer with a 96-well plate reader.

Procedure:

- Grow *E. coli* cells overnight in LB broth.
- Centrifuge a portion of the culture, wash the pellet with PPB, and resuspend the cells in PPB to an OD₆₆₀ of 1.0.
- To de-energize the cells, add CCCP to a final concentration of 10 μ M and incubate for a specified time (e.g., 15 minutes).
- Add Nile Red to the de-energized cell suspension to a final concentration of 5 μ M and incubate to allow the dye to load into the cell membranes.
- Transfer the cell suspension to a 96-well plate.

- Place the plate in the fluorometer and monitor the baseline fluorescence (excitation ~550 nm, emission ~630 nm).
- Initiate efflux by adding glucose to a final concentration of 50 mM to energize the cells.
- Record the decrease in fluorescence over time as Nile Red is pumped out of the cells. The rate of fluorescence decrease is proportional to the efflux pump activity.

Cell Preparation and Loading

Grow and wash E. coli cells



De-energize cells with CCCP



Load cells with Nile Red

Efflux Measurement



Transfer to 96-well plate



Measure baseline fluorescence



Add glucose to initiate efflux



Record fluorescence decrease over time

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Workflow for the Nile Red efflux assay.

Quantitative Real-Time PCR (qRT-PCR) for *acrA* and *acrB* Expression

This protocol is a synthesis of methods described for analyzing the expression of *acrAB*.[\[18\]](#)
[\[19\]](#)[\[20\]](#)

Objective: To quantify the relative expression levels of the *acrA* and *acrB* genes in *E. coli* under different conditions.

Materials:

- *E. coli* cells grown under desired conditions (e.g., with and without antibiotic exposure).
- RNeasy Protect Bacteria Reagent (Qiagen) or similar.
- RNeasy Mini Kit (Qiagen) or other RNA extraction kit.
- DNase I.
- Reverse transcriptase and associated reagents for cDNA synthesis.
- SYBR Green qPCR Master Mix.
- Primers specific for *acrA*, *acrB*, and a housekeeping gene (e.g., *rrsA*, *gapA*).
- Real-time PCR detection system.

Procedure:

- Grow *E. coli* cultures to the desired growth phase (e.g., mid-log phase).
- Stabilize the RNA by adding RNeasy Protect Bacteria Reagent to the culture.
- Isolate total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Perform an on-column or in-solution DNase I treatment to remove contaminating genomic DNA.
- Assess the purity and concentration of the extracted RNA using a spectrophotometer.
- Synthesize cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

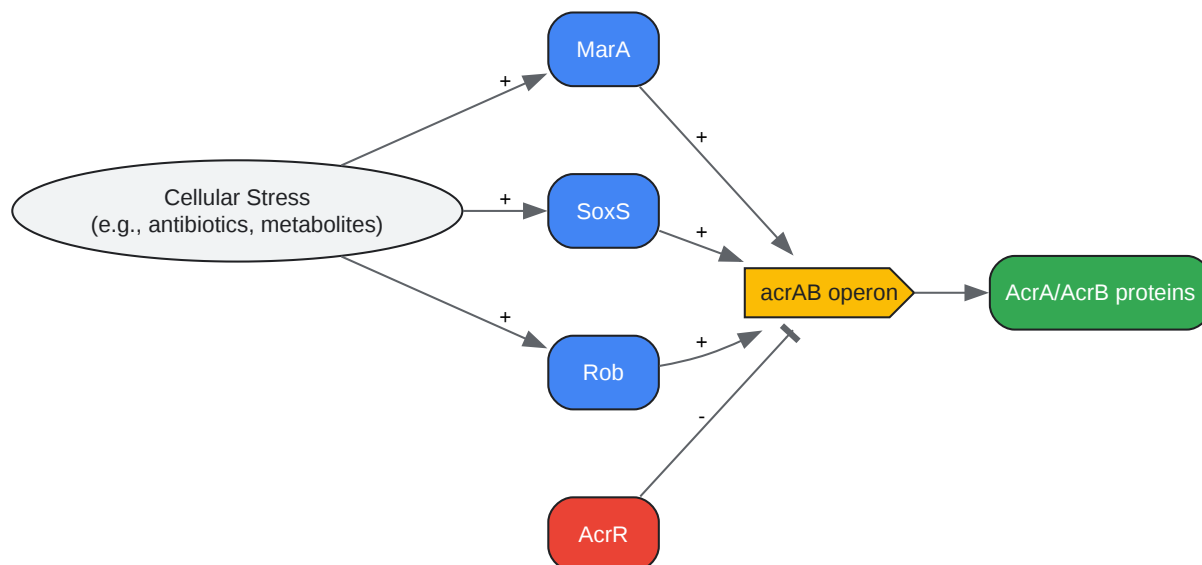
- Set up the qPCR reactions containing cDNA, SYBR Green Master Mix, and forward and reverse primers for the target (*acrA*, *acrB*) and housekeeping genes in a real-time PCR plate.
- Run the qPCR program on a real-time PCR detection system.
- Analyze the data using the comparative CT ($\Delta\Delta CT$) method to determine the relative fold change in gene expression between different conditions, normalized to the housekeeping gene.

Regulation of *acrAB* Expression

The expression of the *acrAB* operon is tightly regulated by a network of transcriptional regulators in response to various environmental stresses, including the presence of antibiotics. The primary regulators include:

- MarA, SoxS, and Rob: These are global transcriptional activators that positively regulate the expression of the *acrAB* operon.[\[7\]](#)
- AcrR: This is a local repressor that binds to the operator region of the *acrAB* promoter, preventing transcription.[\[7\]](#)

The accumulation of certain cellular metabolites can also influence the expression of *acrAB*, suggesting a feedback mechanism where the pump's activity is modulated based on the intracellular metabolic state.[\[19\]](#)



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Regulation of the *acrAB* operon expression.

Conclusion and Future Directions

AcrA is a central component of the AcrAB-TolC multidrug efflux pump, and its structural flexibility and dynamic interactions are key to the pump's function. This technical guide has provided a detailed overview of the current understanding of AcrA's structure, mechanism, and regulation, along with protocols for key experimental techniques. A thorough understanding of AcrA's role in the assembly and operation of the efflux pump is critical for the rational design of novel EPIs. Future research should focus on further elucidating the conformational dynamics of AcrA during the transport cycle and identifying specific residues at the interfaces with AcrB and TolC that are crucial for function. Targeting the interactions mediated by AcrA represents a promising strategy to disrupt the function of the AcrAB-TolC pump and combat multidrug resistance in Gram-negative pathogens.

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References

- 1. journals.asm.org [journals.asm.org]
- 2. Structure of the AcrAB-TolC multidrug efflux pump | Article | H1 Connect [archive.connect.h1.co]
- 3. Sequential mechanism of assembly of multidrug efflux pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of the Tripartite Multidrug Efflux Pump AcrAB-TolC Suggests an Alternative Assembly Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the AcrAB-TolC multidrug efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Identification of Binding Sites for Efflux Pump Inhibitors of the AcrAB-TolC Component AcrA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The C-Terminal Domain of AcrA Is Essential for the Assembly and Function of the Multidrug Efflux Pump AcrAB-TolC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic parameters of efflux of penicillins by the multidrug efflux transporter AcrAB-TolC of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AcrAB-TolC, a major efflux pump in Gram negative bacteria: toward understanding its operation mechanism [bmbreports.org]
- 13. An allosteric transport mechanism for the AcrAB-TolC multidrug efflux pump | eLife [elifesciences.org]
- 14. Cross-Linked Complex between Oligomeric Periplasmic Lipoprotein AcrA and the Inner-Membrane-Associated Multidrug Efflux Pump AcrB from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 4.8. Expression Analyses of Genes by Quantitative PCR [bio-protocol.org]
- 19. academic.oup.com [academic.oup.com]

- 20. Expression of multidrug efflux pump gene *acrAB* in *Escherichia coli*: a systematic review and meta analysis - PMC [pmc.ncbi.nlm.nih.gov]
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